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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 3-(3-methylphenoxy)azetidine is not

extensively available in the public domain. The data presented herein is a predictive analysis

based on established spectroscopic principles and data from structurally analogous

compounds. This guide is intended to provide a foundational understanding of the expected

spectroscopic characteristics and the methodologies for their acquisition.

Introduction
3-(3-Methylphenoxy)azetidine is a small organic molecule featuring a four-membered

azetidine ring linked to a meta-methylphenoxy group via an ether bond. Azetidine derivatives

are of significant interest in medicinal chemistry due to their unique conformational properties

and their role as bioisosteres for other functional groups. A thorough understanding of the

spectroscopic properties of 3-(3-methylphenoxy)azetidine is crucial for its synthesis,

characterization, and application in drug discovery and development.

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-(3-
methylphenoxy)azetidine, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines generalized

experimental protocols for obtaining this data and presents a logical workflow for the structural

elucidation of this compound.
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Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for 3-(3-
methylphenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(3-Methylphenoxy)azetidine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.15 t 1H Ar-H (meta)

~6.70 - 6.80 m 3H Ar-H (ortho, para)

~4.90 m 1H O-CH (azetidine ring)

~4.20 t 2H CH₂ (azetidine ring)

~3.90 t 2H CH₂ (azetidine ring)

~2.50 (broad s) s 1H NH

~2.30 s 3H Ar-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(3-Methylphenoxy)azetidine
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Chemical Shift (δ) ppm Assignment

~158.0 Ar-C (ipso, attached to O)

~139.5 Ar-C (ipso, attached to CH₃)

~129.0 Ar-CH (meta)

~122.0 Ar-CH (para)

~116.0 Ar-CH (ortho)

~112.0 Ar-CH (ortho)

~70.0 O-CH (azetidine ring)

~50.0 CH₂ (azetidine ring)

~21.5 Ar-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 3-(3-Methylphenoxy)azetidine

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium, Broad N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2950, ~2870 Medium Aliphatic C-H Stretch

~1600, ~1580 Strong C=C Aromatic Ring Stretch

~1240 Strong Aryl-O Stretch (Asymmetric)

~1040 Strong C-N Stretch
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. For 3-(3-methylphenoxy)azetidine (C₁₀H₁₃NO), the predicted monoisotopic

mass is 163.0997 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for 3-(3-Methylphenoxy)azetidine

Adduct m/z

[M+H]⁺ 164.1070

[M+Na]⁺ 186.0889

Ionization Mode: Electrospray Ionization (ESI), Positive

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for 3-
(3-methylphenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe.

Sample Preparation:

Weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a

standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the

solvent does not contain a reference.

¹H NMR Acquisition:
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Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Process the resulting Free Induction Decay (FID) with a Fourier transform.

Phase the spectrum and calibrate the chemical shift scale to the reference signal.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Using the same sample, switch the spectrometer to the carbon channel.

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be required due to the low natural abundance of ¹³C.

Process the FID and calibrate the chemical shift scale using the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean.

Place a small amount of the sample directly onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:
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Collect the spectrum, typically by co-adding and averaging 16 to 32 scans.

The data is collected over a range of 4000 to 400 cm⁻¹.

The resulting spectrum plots absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

electrospray ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Data Acquisition:

Infuse the sample solution into the ESI source.

Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and

other adducts like [M+Na]⁺.

The high-resolution measurement allows for the determination of the accurate mass,

which can be used to calculate the elemental formula.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the structural elucidation of a novel

small molecule like 3-(3-methylphenoxy)azetidine using various spectroscopic techniques.
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Caption: General workflow for the spectroscopic analysis of 3-(3-methylphenoxy)azetidine.
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Conclusion
This technical guide provides a predictive yet comprehensive overview of the spectroscopic

data for 3-(3-methylphenoxy)azetidine. The tabulated predicted NMR, IR, and MS data, along

with the detailed experimental protocols, serve as a valuable resource for researchers involved

in the synthesis and characterization of this and related azetidine derivatives. The provided

workflow diagram offers a clear and logical approach to the structural elucidation of such

compounds. As with any predictive data, experimental verification is essential for definitive

structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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